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Cat. No.: B3028586

Audience: Researchers, scientists, and drug development professionals.

Introduction to IR 754 Carboxylic Acid

IR 754 Carboxylic Acid is a near-infrared (NIR) fluorescent dye belonging to the heptamethine
cyanine class. Its chemical structure features a carboxylic acid group, which enables covalent
conjugation to various biomolecules and nanopatrticles. The dye's absorption and emission
properties in the NIR window (typically 650-900 nm) make it an ideal candidate for in vivo
imaging applications. This spectral range benefits from reduced light scattering and minimal
autofluorescence from biological tissues, allowing for deeper tissue penetration and a higher
signal-to-noise ratio.[1][2]

The versatility of IR 754 Carboxylic Acid extends to the development of multimodal imaging
probes. By combining its fluorescent properties with other imaging modalities, such as
photoacoustic (PA) imaging or radionuclide-based techniques (PET/SPECT), researchers can
obtain complementary information for a more comprehensive understanding of biological
processes.[3][4] For instance, fluorescence imaging offers high sensitivity, while PA imaging
can provide higher spatial resolution at greater depths.[3][5]

These application notes provide an overview of the properties of IR 754 Carboxylic Acid and
detailed protocols for its use in creating and characterizing multimodal imaging probes for
preclinical research.
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Physicochemical and Photophysical Properties

Quantitative data for IR 754 Carboxylic Acid is not extensively published. The following table
summarizes its known properties and includes data from structurally similar heptamethine
cyanine dyes for reference.

Property Value Reference
Chemical Formula C30H33IN202 [61[7]
Molecular Weight 580.51 g/mol [7]
Green to dark green
Appearance [81[9]
powder/crystal
Purity (HPLC) >80.0% [8]
Absorption Maximum (Amax) 745 - 750 nm (in methanol) [8]

N Soluble in organic solvents
Solubility [10]
(e.g., DMSO, DMF)

4°C, sealed, protected from
Storage _ _ [7]
light and moisture

Experimental Protocols
Conjugation of IR 754 Carboxylic Acid to Antibodies

This protocol describes the covalent conjugation of IR 754 Carboxylic Acid to primary amine
groups on an antibody using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-
hydroxysuccinimide (NHS) chemistry.[11]

Materials:
e IR 754 Carboxylic Acid
o Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4, amine-free)

o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b3028586?utm_src=pdf-body
https://immunomart.com/product/ir-754-carboxylic-acid/
https://www.chemscene.com/product/2311980-68-2.html
https://www.chemscene.com/product/2311980-68-2.html
https://www.tcichemicals.com/IE/en/p/C3693
https://starshinechemical.com/isomer/ir-754-carboxylic-acid/
https://www.tcichemicals.com/IE/en/p/C3693
https://www.tcichemicals.com/IE/en/p/C3693
https://www.mdpi.com/2227-9040/11/1/47
https://www.chemscene.com/product/2311980-68-2.html
https://www.benchchem.com/product/b3028586?utm_src=pdf-body
https://www.benchchem.com/product/b3028586?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4684571/
https://www.benchchem.com/product/b3028586?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e NHS (N-hydroxysuccinimide) or Sulfo-NHS
e Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
e Reaction Buffer (e.g., 0.1 M MES buffer, pH 6.0)
e Quenching Buffer (e.g., 1 M Tris-HCI, pH 8.5)
« Purification column (e.g., size-exclusion chromatography, dialysis cassette)
e Spectrophotometer
Procedure:
e Antibody Preparation:
o Purify the antibody to remove any amine-containing buffers or stabilizers.

o Adjust the antibody concentration to 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH
7.4).

o Activation of IR 754 Carboxylic Acid:

o Dissolve IR 754 Carboxylic Acid in a minimal amount of anhydrous DMF or DMSO to
create a stock solution (e.g., 10 mg/mL).

o In a separate tube, prepare a fresh solution of EDC and NHS in reaction buffer (e.g., 10
mg/mL each).

o Add a 5-10 fold molar excess of the EDC/NHS solution to the IR 754 Carboxylic Acid
solution.

o Incubate the mixture for 15-30 minutes at room temperature in the dark to form the NHS
ester.

e Conjugation Reaction:
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o Add the activated IR 754 Carboxylic Acid solution to the antibody solution. The molar
ratio of dye to antibody should be optimized, but a starting point of 5:1 to 10:1 is
recommended.

o Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle
stirring.

e Quenching the Reaction:

o Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to
guench any unreacted NHS-ester.

o Incubate for 15 minutes at room temperature.

 Purification of the Conjugate:
o Remove unconjugated dye and byproducts by size-exclusion chromatography or dialysis.
o Collect the fractions containing the labeled antibody.

Workflow for Antibody Conjugation:

IR 754 Carboxylic Acid

Click to download full resolution via product page

Caption: Workflow for the conjugation of IR 754 Carboxylic Acid to an antibody.

Characterization of the Antibody-Dye Conjugate

Determination of Dye-to-Protein Ratio (D/P):[12]
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o Measure the absorbance of the purified conjugate at 280 nm (Azs0) and at the absorption
maximum of IR 754 (A7so).

o Calculate the protein concentration using the following formula, correcting for the dye's
absorbance at 280 nm:

o Protein Conc. (M) = [Azso - (A7s0 X CF)] / €_protein

o Where CF is the correction factor (Azso of the free dye / A7so of the free dye) and €_protein
is the molar extinction coefficient of the antibody at 280 nm.

o Calculate the dye concentration:

o Dye Conc. (M) =A7s0/ €_dye

o Where €_dye is the molar extinction coefficient of IR 754 Carboxylic Acid at its Amax.
» Calculate the D/P ratio:

o D/P = Dye Conc. (M) / Protein Conc. (M)

Preparation of IR 754-Labeled Nanoparticles

This protocol describes the encapsulation of IR 754 Carboxylic Acid into polymeric
nanoparticles (e.g., PLGA) for multimodal imaging.[13]

Materials:

IR 754 Carboxylic Acid

o PLGA (Poly(lactic-co-glycolic acid))

e Dichloromethane (DCM)

e Polyvinyl alcohol (PVA) solution (e.g., 5% wi/v in water)
e Magnetic stirrer and probe sonicator

o Centrifuge
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Procedure:

Organic Phase Preparation:

o Dissolve a defined amount of PLGA and IR 754 Carboxylic Acid in DCM.

Emulsification:

o Add the organic phase to the aqueous PVA solution while stirring vigorously.

o Emulsify the mixture using a probe sonicator on ice to form an oil-in-water emulsion.

Solvent Evaporation:

o Continue stirring the emulsion at room temperature for several hours to allow the DCM to
evaporate, leading to the formation of solid nanopatrticles.

Purification:

o Collect the nanoparticles by centrifugation.

o Wash the nanopatrticles several times with deionized water to remove excess PVA and
free dye.

Resuspension and Storage:

o Resuspend the purified nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.

In Vitro and In Vivo Multimodal Imaging

This protocol outlines a general procedure for evaluating the multimodal imaging capabilities of
an IR 754-based probe.

Cell Culture and In Vitro Imaging:
o Culture a relevant cancer cell line (e.g., expressing the target for an antibody conjugate).

 Incubate the cells with the IR 754-labeled probe at various concentrations and for different
time points.
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e Wash the cells to remove unbound probe.

¢ Image the cells using a fluorescence microscope with appropriate NIR filters.

» For photoacoustic imaging, image the cell pellet using a photoacoustic imaging system.
In Vivo Animal Imaging:[3]

e Induce tumors in immunocompromised mice by subcutaneous injection of cancer cells.
¢ Once tumors reach a suitable size, intravenously inject the IR 754-labeled probe.

» At various time points post-injection, perform whole-body fluorescence and photoacoustic
imaging of the mice.

o For fluorescence imaging, use an in vivo imaging system with appropriate excitation and
emission filters.

o For photoacoustic imaging, use a system with a tunable laser to acquire images at the
absorption maximum of the probe and at a control wavelength.

 After the final imaging time point, euthanize the mice and excise the tumor and major organs
for ex vivo imaging to confirm probe biodistribution.

Experimental Workflow for Multimodal Imaging:
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IR 754-based Multimodal Probe

In Vivo Studies (Tumor Model)

In Vitro Studies (Cell Culture) Whole-Body Fluorescence Imaging Whole-Body Photoacoustic Imaging

Fluorescence Microscopy Photoacoustic Imaging (Cell Pellet) Ex Vivo Organ Imaging

Data Analysis and Correlation

Click to download full resolution via product page
Caption: General workflow for in vitro and in vivo multimodal imaging.

Signaling Pathways and Logical Relationships

The principle of multimodal imaging with an IR 754-based probe relies on the distinct physical
principles of fluorescence and photoacoustics.

Fluorescence Detector
Ultrasound Transducer

Fluorescence Emission (NIR Light) Fluorescence Image

Excitation Light (Laser) IR 754 Probe in Tissue 4 Combined Multimodal Information

Thermoelastic Expansion -> Ultrasound Waves Photoacoustic Image

Click to download full resolution via product page
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Caption: Principle of fluorescence and photoacoustic multimodal imaging.

Troubleshooting

Issue Possible Cause Solution

Increase the molar excess of

o o EDC/NHS; ensure the antibody
] Inefficient activation of the dye; ) ]
Low D/P ratio o , buffer is amine-free and at the
low reactivity of the antibody. ] ) )
optimal pH; increase reaction

time.

Optimize the D/P ratio; add

High D/P ratio leading to o
) S stabilizing agents (e.g., PEG);
Probe aggregation hydrophobicity; improper )
store at 4°C and avoid
storage.

freezing.

Encapsulate the probe in

- _ nanoparticles to improve
o ) Poor probe stability; rapid o o
Weak in vivo signal ) o stability; increase the injected
clearance; insufficient dose. o ) )
dose; optimize the imaging

time point.

Improve the purification

method; include a blocking
) ] Incomplete removal of free o
High background signal S step in in vitro assays; use a
dye; non-specific binding. o
targeted probe for in vivo

imaging.

Conclusion

IR 754 Carboxylic Acid is a valuable tool for the development of multimodal imaging probes.
Its NIR fluorescence properties, combined with the ability to be conjugated to a variety of
targeting moieties and nanopatrticles, enable its use in sophisticated imaging strategies. The
protocols provided here offer a starting point for researchers to design and validate their own IR
754-based probes for advanced preclinical research in oncology and other fields. Further
optimization of conjugation and imaging parameters will be necessary for specific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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